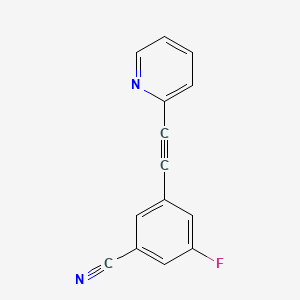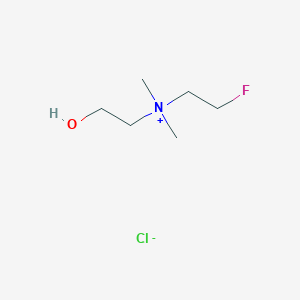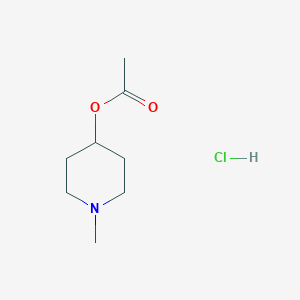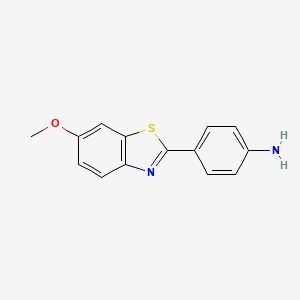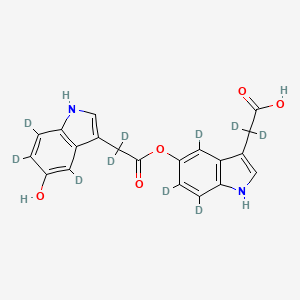
5-羟基吲哚-3-乙酸(D5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxyindole-3-acetic Acid (D5), also known as 5-HIAA, is a deuterium-labeled compound . It is the main metabolite of serotonin or metanephrines and can be used as a biomarker of neuroendocrine tumors . It is also the catabolic end product of the serotonin pathway .
Synthesis Analysis
The synthesis of 5-hydroxyindoles, including 5-Hydroxyindole-3-acetic Acid (D5), can be achieved through the Ca-mediated Nenitzescu synthesis . This method introduces CaI2 as a catalyst in performing this type of condensation reaction for the first time and presents advantages in using nontoxic metal, work-up simplicity, functional group tolerance, and can compete with other methods to overcome the current problems such as low yield and polymerization side reactions .
Molecular Structure Analysis
The molecular formula of 5-Hydroxyindole-3-acetic Acid (D5) is C10 2H5 H4 N O3 . The SMILES representation is [2H]c1c ( [2H])c2 [nH]cc (c2c ( [2H])c1O)C ( [2H]) ( [2H])C (=O)O .
Physical And Chemical Properties Analysis
5-Hydroxyindole-3-acetic Acid (D5) has a molecular weight of 196.21 . Its density is 1.5±0.1 g/cm3, and it has a boiling point of 753.2±60.0 °C at 760 mmHg . The compound has a molar refractivity of 99.6±0.3 cm3, and its polar surface area is 115 Å2 .
科学研究应用
Biomarker Analysis in Wastewater
5-Hydroxyindole-3-acetic acid (5-HIAA) serves as a significant biomarker in wastewater, providing insights into public health and substance usage within a population . It is the primary metabolite of serotonin and is excreted through urine. The determination of 5-HIAA in wastewater is preferred over serotonin itself due to the accuracy of the results. Advanced techniques like high-performance liquid chromatography coupled with tandem mass spectrometric detection are employed to measure 5-HIAA levels, which can reflect the health, nutrition, and drug consumption patterns of a community .
Neuroendocrine Tumor Biomarker
5-HIAA is recognized as a key biological marker for neuroendocrine tumors. Its levels in bodily fluids can be indicative of the presence and progression of such tumors. The measurement of 5-HIAA is crucial for the diagnosis and monitoring of patients with suspected or confirmed neuroendocrine tumors, making it an essential tool in medical diagnostics .
Biotechnological Production
Indoles, including 5-HIAA, have seen advances in their biotechnological production. They are used in various industrial applications, such as flavor and fragrance enhancement in the food industry and perfumery. Moreover, indoles can be converted into halogenated and oxygenated derivatives, which serve as natural colorants or possess bioactive properties with therapeutic potential .
Environmental Health Monitoring
The analysis of 5-HIAA in environmental samples like wastewater aids in monitoring environmental health. It helps in estimating population sizes and assessing the impact of environmental factors on human health. This application is particularly useful for urban planning and public health policy-making .
Research Standard in Chromatography
5-HIAA is used as a standard in chromatographic analyses, particularly in high-performance liquid chromatography (HPLC). It aids in the quantification of serotonin metabolites in various research settings, including brain tissue studies in mice. This application is pivotal for advancing our understanding of serotonin’s role in neurological functions .
Signaling Molecule in Microbial Communication
Indole compounds like 5-HIAA play a role in bacterial signaling, particularly in quorum sensing. This process is vital for bacterial adaptation and survival in various environmental niches. Understanding the signaling mechanisms of indoles can lead to the development of new strategies for controlling microbial populations .
作用机制
Target of Action
5-Hydroxyindole-3-acetic Acid (D5), a deuterium-labeled derivative of 5-Hydroxyindole-3-acetic Acid (5-HIAA), is primarily targeted at L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut .
Mode of Action
5-Hydroxyindole-3-acetic Acid (D5) accelerates gut contractility by activating the L-type calcium channels . This activation leads to an increase in the influx of calcium ions, which subsequently triggers the contraction of the smooth muscle cells in the colon . Moreover, it stimulates a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .
Biochemical Pathways
5-Hydroxyindole-3-acetic Acid (D5) is a metabolite in the serotonin pathway . It is produced by a wide variety of gut bacteria that metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . The production of 5-HI is inhibited upon pH reduction in in vitro studies .
Pharmacokinetics
It’s known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of the action of 5-Hydroxyindole-3-acetic Acid (D5) is the acceleration of gut motility . When administered orally in rats, it significantly accelerates the total gut transit time . This compound also stimulates the production of serotonin in intestinal enterochromaffin cells .
Action Environment
The action of 5-Hydroxyindole-3-acetic Acid (D5) is influenced by the gut environment, particularly the gut microbiota . A wide variety of gut bacteria can metabolize 5-HTP to 5-HI, which is then converted to 5-Hydroxyindole-3-acetic Acid (D5) . The production of 5-HI, and consequently 5-Hydroxyindole-3-acetic Acid (D5), is inhibited upon pH reduction .
安全和危害
属性
IUPAC Name |
2,2-dideuterio-2-[4,6,7-trideuterio-5-[2,2-dideuterio-2-(4,6,7-trideuterio-5-hydroxy-1H-indol-3-yl)acetyl]oxy-1H-indol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-13-1-3-17-15(7-13)12(10-22-17)6-20(26)27-14-2-4-18-16(8-14)11(9-21-18)5-19(24)25/h1-4,7-10,21-23H,5-6H2,(H,24,25)/i1D,2D,3D,4D,5D2,6D2,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAVMLVMRHBJPE-BZUKVWQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)OC3=CC4=C(C=C3)NC=C4CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1NC=C2C([2H])([2H])C(=O)OC3=C(C4=C(C(=C3[2H])[2H])NC=C4C([2H])([2H])C(=O)O)[2H])[2H])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dideuterio-2-[4,6,7-trideuterio-5-[2,2-dideuterio-2-(4,6,7-trideuterio-5-hydroxy-1H-indol-3-yl)acetyl]oxy-1H-indol-3-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


